![molecular formula C5H7N B1321886 Cyclobutyl isocyanide CAS No. 90993-55-8](/img/structure/B1321886.png)
Cyclobutyl isocyanide
Overview
Description
Isocyanides are organic compounds with the functional group –N≡C . They are isomers of the related nitriles (–C≡N), hence the prefix “iso” is used . The organic fragment in isocyanides is connected to the isocyanide group through the nitrogen atom, not via the carbon . They are used as building blocks for the synthesis of other compounds .
Molecular Structure Analysis
The C-N distance in isocyanides is 115.8 pm in methyl isocyanide . The C-N-C angles are near 180° . Akin to carbon monoxide, isocyanides are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between .
Chemical Reactions Analysis
The reactions between substituted isocyanides (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Physical And Chemical Properties Analysis
Isocyanides exhibit a strong absorption in their IR spectra in the range of 2165–2110 cm −1 . The electronic symmetry about the isocyanide 14 N nucleus results in a slow quadrupolar relaxation so that 13 C- 14 N nuclear spin coupling can be observed, with coupling constants of ca. 5 Hz for the isocyanide 13 C nucleus and 5–14 Hz for the 13 C nucleus which the isocyanide group is attached to
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Cyclobutyl isocyanide plays a crucial role in the synthesis of heterocyclic compounds, which are fundamental structures in many pharmaceuticals. The compound’s reactivity allows for the construction of diverse heterocycles, essential for drug discovery and development .
Combinatorial Chemistry
In combinatorial chemistry, cyclobutyl isocyanide is used to generate large libraries of molecules for high-throughput screening. Its ability to participate in multi-component reactions (MCRs) makes it an invaluable tool for identifying new bioactive compounds .
Diversity-Oriented Syntheses
The compound is instrumental in diversity-oriented syntheses, a strategy aimed at producing a wide array of chemical structures with potential biological activity. Cyclobutyl isocyanide’s versatility facilitates the creation of complex molecules with multiple points of diversification .
Solid-Phase Synthesis
Cyclobutyl isocyanide is used in solid-phase synthesis, particularly in isocyanide-based multicomponent reactions on solid supports. This method is advantageous for preparing chemical libraries intended for biological screening while eliminating the isocyanide odor .
Medicinal Chemistry
In medicinal chemistry, cyclobutyl isocyanide is utilized to develop new therapeutic agents. Its application in MCRs allows for the rapid assembly of complex molecules that can be tested for various pharmacological activities .
Polymer Science
The compound finds application in polymer science, especially in the synthesis of monomers, polymerization techniques, and post-polymerization modification. It is suitable for controlling polymer architecture and sequence, which is critical in creating materials with specific properties .
Mechanism of Action
Target of Action
Isocyanides, including Cyclobutyl isocyanide, have been found to target essential metabolic enzymes in bacteria . These targets include enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antimicrobial compounds .
Mode of Action
Cyclobutyl isocyanide interacts with its targets through covalent modifications at their active site cysteines . This interaction results in concentration-dependent labeling, covalent binding to the catalytic site, and corresponding functional inhibition by the isocyanide . The isocyanide group has strong coordination properties, which contribute to its unique reactivity .
Biochemical Pathways
The action of Cyclobutyl isocyanide affects the fatty acid biosynthetic process and the hexosamine pathway . By inhibiting key enzymes in these pathways, the compound disrupts essential metabolic processes in bacteria, leading to their growth inhibition .
Pharmacokinetics
This perception has restricted their main use to technical applications as ligands in coordination chemistry . .
Result of Action
The result of Cyclobutyl isocyanide’s action is the inhibition of bacterial growth . By covalently modifying and inhibiting essential metabolic enzymes, the compound disrupts crucial biochemical pathways, leading to the destabilization and dysregulation of proteins related to the targeted pathways . This ultimately results in potent antimicrobial activity .
Action Environment
The action, efficacy, and stability of Cyclobutyl isocyanide can be influenced by various environmental factors. For instance, the presence of certain metal ions can enhance the reactivity of isocyanides due to their metal coordinating properties . Additionally, the compound’s reactivity can be influenced by the presence of light, as some isocyanides have been found to exhibit visible-light photocatalytic activity . .
properties
IUPAC Name |
isocyanocyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-6-5-3-2-4-5/h5H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYCNUUHLFKQGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608017 | |
Record name | Isocyanocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl isocyanide | |
CAS RN |
90993-55-8 | |
Record name | Isocyanocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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